Product packaging for 3-Methoxy-4-methylaniline(Cat. No.:CAS No. 16452-01-0)

3-Methoxy-4-methylaniline

Cat. No.: B097499
CAS No.: 16452-01-0
M. Wt: 137.18 g/mol
InChI Key: ONADZNBSLRAJFW-UHFFFAOYSA-N
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Description

Historical Perspective and Early Research Significance

The study of anilines dates back to the 19th century, and the synthesis of its various derivatives has been a fundamental aspect of organic chemistry. Historically, a common and established method for preparing substituted anilines has been the reduction of the corresponding nitroaromatic compounds. wikipedia.org For 3-Methoxy-4-methylaniline, this involves the reduction of 2-methoxy-4-nitrotoluene.

One of the classic methods employed for such transformations is the Béchamp reduction, which traditionally uses iron filings in the presence of an acid like hydrochloric acid. This method was instrumental in the early synthesis of many aromatic amines. The first total synthesis of the pyrano[3,2-a]carbazole alkaloid Clausenalansine A, for instance, utilized this compound that was prepared via a Béchamp reduction of 2-methoxy-4-nitrotoluene, highlighting the continued utility of this historical reaction in modern synthetic campaigns. thieme-connect.com

Current Research Landscape and Emerging Trends Pertaining to this compound

In contemporary research, this compound continues to be employed as a crucial intermediate in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amine and an activated aromatic ring, allows for diverse reactivity.

A significant recent application is its role as a key starting material in the multi-step total synthesis of natural products. For example, in the synthesis of the alkaloid Clausenalansine A, this compound was coupled with a protected p-bromophenol derivative using a palladium-catalyzed Buchwald-Hartwig amination reaction. thieme-connect.com This specific cross-coupling reaction is a powerful modern tool for forming carbon-nitrogen bonds, and the use of this compound in this context underscores its relevance in advanced organic synthesis.

Beyond complex synthesis, the compound serves as a precursor for various heterocyclic structures. It is used to produce 8-methoxy-7-methylalloxazine, a reaction that requires solvents like ethanol (B145695) and water. fishersci.se Such applications demonstrate its steady, albeit specialized, role in academic and industrial chemical research.

Broader Chemical and Biological Relevance of Substituted Anilines in Research

The significance of this compound is best understood within the broader context of its chemical class, the substituted anilines. These compounds are foundational in numerous areas of chemical science.

Aromatic amines are among the most versatile building blocks in organic synthesis. galchimia.com Their utility stems from the reactivity of the amino group and the aromatic ring. Classically, the diazotization of anilines to form diazonium salts allows for a wide array of subsequent transformations via Sandmeyer-type reactions, enabling the introduction of halides, cyano groups, and hydroxyl groups. wikipedia.org

In modern synthetic chemistry, substituted anilines are pivotal reactants in metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become a go-to method for constructing aryl C-N bonds from aryl halides or triflates and amines. wikipedia.orgjkchemical.comrug.nl Similarly, the Chan-Lam coupling, which typically uses copper catalysts, allows for the formation of C-N bonds from arylboronic acids and amines, often under milder, aerobic conditions. organic-chemistry.orgacs.orgnih.gov Recent advancements have even led to gold-catalyzed three-component reactions and molybdenum-catalyzed transformations to generate highly substituted anilines, demonstrating the continuous evolution of synthetic methodologies centered around this compound class. rsc.orgresearchgate.net

Substituted anilines are ubiquitous structural motifs in medicinal chemistry and are found in a vast number of pharmaceuticals. nih.gov They are key components in drugs across various therapeutic areas, including antimicrobials, anti-inflammatory agents, and oncology treatments. wikipedia.orgsci-hub.se The aniline (B41778) moiety can serve as a critical pharmacophore, engaging in key hydrogen bonding or other interactions with biological targets.

However, the presence of an aniline group in a drug candidate also presents challenges. Anilines are often susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver. This bioactivation can lead to the formation of reactive metabolites, such as nitrosoarenes, which can be a source of toxicity. uobasrah.edu.iq Consequently, a significant area of research in pharmaceutical development is dedicated to designing aniline derivatives with improved metabolic stability or creating bioisosteres that mimic the aniline function without its metabolic liabilities.

The field of materials science has extensively utilized aniline and its derivatives, most notably for the creation of conducting polymers. sci-hub.se Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, tunable conductivity, and rich electrochemical properties. nih.gov

PANI and its composites are being developed for a wide range of applications:

Organic Electronics : As a semiconductor, PANI is used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. polymer-search.comnih.gov Its compatibility with flexible substrates makes it ideal for next-generation wearable and flexible electronic devices. rsc.org

Energy Storage : In supercapacitors and batteries, polyaniline serves as an electrode material, providing high surface area and conductivity that enhance charge storage capabilities. uobasrah.edu.iqpolymer-search.com

Electromagnetic Shielding : PANI-based composites are effective at absorbing and shielding against electromagnetic radiation, which is crucial for ensuring the electromagnetic compatibility (EMC) of electronic devices. mdpi.com

Sensors : The conductivity of polyaniline is sensitive to its environment, such as changes in pH or exposure to various gases like ammonia. This property is exploited in the design of chemical sensors. rsc.orgrsc.org

Research in this area focuses on modifying aniline monomers and developing composites to fine-tune the resulting polymer's morphology, solubility, and electrical properties for specific technological applications. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B097499 3-Methoxy-4-methylaniline CAS No. 16452-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-methylaniline
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InChI

InChI=1S/C8H11NO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,9H2,1-2H3
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InChI Key

ONADZNBSLRAJFW-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)N)OC
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Molecular Formula

C8H11NO
Record name O-CRESIDINE
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DSSTOX Substance ID

DTXSID9024855
Record name 3-Methoxy-4-methylaniline
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Molecular Weight

137.18 g/mol
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Physical Description

O-cresidine is a brown chunky solid. (NTP, 1992)
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Boiling Point

482 to 486 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 59 °F (NTP, 1992)
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CAS No.

16452-01-0
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Record name 3-Methoxy-4-methylaniline
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Record name 3-METHOXY-4-METHYLANILINE
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Melting Point

124 to 129 °F (NTP, 1992)
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Synthetic Methodologies and Reaction Pathways of 3 Methoxy 4 Methylaniline

Established Synthetic Routes for 3-Methoxy-4-methylaniline

The synthesis of this compound can be achieved through several well-documented chemical pathways, ranging from the reduction of nitro compounds to substitutions on phenol (B47542) derivatives.

Hydrogenation of 1-Methoxy-2-methyl-4-nitrobenzene

A primary and efficient method for synthesizing this compound is through the catalytic hydrogenation of its corresponding nitroaromatic precursor, 1-Methoxy-2-methyl-4-nitrobenzene. ontosight.aichemicalbook.com This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

A common procedure utilizes a palladium on activated carbon (Pd/C) catalyst. chemicalbook.com In a typical setup, 1-Methoxy-2-methyl-4-nitrobenzene is dissolved in a solvent such as methanol (B129727). chemicalbook.com The reaction proceeds under a hydrogen atmosphere at room temperature for approximately 16 hours. chemicalbook.com This method is highly effective, reportedly achieving a quantitative yield of 100%. chemicalbook.com The final product is isolated after filtering the catalyst and evaporating the solvent. chemicalbook.com The use of ruthenium-based catalysts in similar nitroarene reductions has also been explored, often employing formic acid as a hydrogen source. oup.com

ParameterDetailsSource(s)
Starting Material 1-Methoxy-2-methyl-4-nitrobenzene chemicalbook.com
Catalyst 10% Palladium on activated carbon (Pd/C) chemicalbook.com
Solvent Methanol chemicalbook.com
Reagent Hydrogen (H₂) chemicalbook.com
Temperature Room Temperature chemicalbook.com
Pressure 1 atm chemicalbook.com
Reaction Time 16 hours chemicalbook.com
Yield 100% chemicalbook.com

Synthesis from 6-Bromo-o-cresol

Preparation via Electrophilic Substitution with 2-Methoxy-substituted Iron Complex

An elegant method for preparing this compound involves an electrophilic substitution reaction utilizing an organometallic iron complex. thermofisher.comthermofisher.com This strategy employs tricarbonyliron-complexed η⁵-cyclohexadienylium cations as mild electrophiles for aromatic substitution on highly donor-substituted arylamines. uwindsor.ca

The reaction of an arylamine where the para-position is blocked, such as p-toluidine (B81030) (4-methylaniline), with an iron-complexed cation proceeds with high regioselectivity. uwindsor.ca The electrophilic substitution occurs at the position ortho to the amino group. uwindsor.ca Specifically, using a 2-methoxy-substituted iron complex allows for controlled substitution. thermofisher.comuwindsor.ca The process is followed by an oxidative cyclization, which results in the formation of the desired aniline (B41778) derivative with concomitant aromatization of the iron complex. thermofisher.com This organometallic approach is particularly useful as it allows C-C bond formation under mild conditions, which is often a challenge with classical electrophilic aromatic substitution methods on electron-rich arylamines. uwindsor.ca

Direct Synthesis from Phenols

Recent advancements have enabled the direct synthesis of anilines from phenols, bypassing the need for pre-functionalized nitro or halogenated precursors. rsc.orgescholarship.org One prominent method is an ipso-oxidative aromatic substitution ((i)SOAr) process. escholarship.org

This one-pot synthesis utilizes phenyliodine(III) diacetate (PIDA) to oxidize a phenol in methanol, forming a quinone monoketal intermediate. rsc.orgescholarship.org This intermediate then reacts with an amine source, such as ethyl glycinate (B8599266) hydrochloride, in the presence of a base like triethylamine. rsc.org The reaction proceeds at a moderate temperature (e.g., 40 °C) to furnish the corresponding aniline. rsc.org This method is tolerant of various substituents on the phenol ring. escholarship.org For phenols with an alkyl group at the 4-position, this reaction can produce the desired aniline, although regioisomeric byproducts from ortho-methoxylation can sometimes form. escholarship.org

Another approach involves a deoxygenative N-centered radical substitution. scispace.com This metal-free method converts phenols to N-aryl amides, which can then be hydrolyzed to the corresponding anilines. The process typically involves reacting a hydroxamic acid derivative of the phenol with a radical initiator in the presence of triethyl phosphite. scispace.com

MethodKey ReagentsGeneral ConditionsSource(s)
Ipso-Oxidative Aromatic Substitution Phenol, PIDA, Ethyl glycinate hydrochloride, Et₃NMethanol, 40 °C, Overnight rsc.orgescholarship.org
Deoxygenative N-Centered Radical Substitution Phenol-derived hydroxamic acid, Di-tert-butyl peroxide, Triethyl phosphite1,2-dichloroethane, 90 °C, 24 h scispace.com

Advanced Synthetic Strategies and Optimization

Beyond established routes, research has focused on developing more sophisticated and efficient synthetic strategies, including those that leverage biocatalysis to achieve specific stereochemical outcomes.

Chemoenzymatic Enantioselective Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create complex molecules with high selectivity. While the direct chemoenzymatic synthesis of this compound itself is not extensively documented, these approaches are crucial for producing structurally related chiral intermediates.

For example, a facile chemoenzymatic enantioselective synthesis has been developed for (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for certain antitumor compounds. researchgate.net This multi-step process begins with diallylamine, which undergoes a ring-closing metathesis using Grubbs' catalyst to form a pyrroline (B1223166) derivative. A key step involves an enzymatic transesterification using PS-C lipase (B570770) to produce (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine with excellent enantiomeric excess (>99% ee). researchgate.net Subsequent chemical modifications, including methylation of the hydroxyl group and reduction of the azide, yield the final chiral pyrrolidine (B122466) product. researchgate.net This example demonstrates the power of combining chemical and enzymatic steps to construct complex molecular scaffolds containing the methoxy- and amino-substituted moieties that are also present in this compound.

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a prominent method for the synthesis of this compound. This process typically involves the reduction of a nitroaromatic precursor, such as 4-methyl-3-nitro-anisole. prepchem.com A common approach employs a palladium-on-carbon (Pd/C) catalyst in a solvent like methanol at room temperature. prepchem.com After the reaction, the catalyst is filtered out, and the product is isolated and purified, often through recrystallization. prepchem.com

Bimetallic nanoparticles, such as those made of copper and nickel (Cu-Ni), have also been investigated for their catalytic activity in hydrogenation reactions. rsc.org These bimetallic catalysts can exhibit higher catalytic activity compared to their monometallic counterparts due to synergistic effects between the two metals. rsc.org For instance, in the hydrogenation of a related compound, 3-nitro-4-methoxy-acetylaniline, bimetallic Cu-Ni nanoparticles showed superior performance to nickel nanoparticles alone. rsc.org

Another approach involves the use of Raney nickel as a catalyst. google.com This method can be carried out under relatively mild conditions, including moderate temperatures and pressures. google.com The process often involves dissolving the starting material in a suitable solvent, adding the Raney nickel catalyst, and then introducing hydrogen gas to initiate the reduction. google.com

Optimization of Reaction Conditions for Industrial and Laboratory Scale

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing costs and reaction times, both in laboratory and industrial settings. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, pressure, and reaction time.

For catalytic hydrogenation, the selection of the catalyst is paramount. While palladium-on-carbon is effective, other catalysts like Raney nickel may offer advantages in specific applications. prepchem.comgoogle.com The solvent can also significantly influence the reaction; methanol is a frequently used solvent in these reductions. prepchem.com

Temperature and pressure are also crucial variables. While some hydrogenations can proceed at room temperature and atmospheric pressure, industrial processes may utilize elevated temperatures and pressures to increase the reaction rate. google.com For example, a patented method for preparing a related compound, N-methyl-4-methoxyaniline, specifies a reaction temperature range of 50-120°C and a pressure of 0.2-1.5 MPa. google.com

The optimization process often involves a systematic study of these parameters. For instance, researchers might perform a series of small-scale reactions, varying one parameter at a time to identify the optimal conditions. growingscience.comresearchgate.net This can lead to significant improvements in yield and efficiency. growingscience.com

Table 1: Examples of Optimized Reaction Conditions for Related Synthesis

ProductCatalystSolventTemperatureYieldReference
tert-butyl 4-(3-(((3-chlorophenyl)amino)methyl)benzotriazole-2-yl)piperazine-1-carboxylateNaCNBH₃ and acetic acidMethanolRoom Temperature70% growingscience.com
(E)/(Z)‐N‐(4‐methoxybenzylidene)‐4‐methylanilineNot specifiedH₂O:EtOH = 4:180 °C95% researchgate.net
3a (a quinoline (B57606) derivative)SSAMethanolReflux92% researchgate.net
4-Methoxy-N-(4-methoxyphenyl)-3-methylanilineNot specifiedDichloromethane25 °C, then 50 °C66% nih.gov

This table is for illustrative purposes and shows optimized conditions for related, but not identical, synthetic targets.

Derivatization of this compound for Research Applications

Derivatization, the process of chemically modifying a compound to produce a new compound with different properties, is essential for various analytical techniques. For this compound, derivatization is particularly important for enhancing its detectability and separation in methods like gas chromatography-mass spectrometry (GC-MS).

Acylation is a common derivatization technique used for amines like this compound. This process involves the introduction of an acyl group (R-C=O) into the molecule, typically by reacting the amine with an acylating agent such as an acid chloride or anhydride (B1165640). This modification can improve the volatility and thermal stability of the compound, making it more suitable for GC-MS analysis. nih.govnih.gov

Studies on related phenethylamines have shown that derivatization with agents like acetyl, propionyl, and trifluoroacetyl groups can lead to the formation of derivatives with unique mass spectral fragmentation patterns. nih.gov This allows for more specific identification and differentiation from other structurally similar compounds. nih.gov Trifluoroacetyl derivatives, in particular, have been noted to provide a greater number of fragment ions, aiding in molecular individualization. nih.gov The choice of the acylating agent can also influence the chromatographic behavior of the derivative. For example, perfluoroalkyl amides tend to have lower retention times on non-polar GC columns compared to aromatic amides. nih.govresearchgate.net

When dealing with chiral molecules, derivatization can be a crucial step in determining the enantiomeric composition. This is achieved by reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC. wiley-vch.deethernet.edu.et

While specific examples for this compound are not prevalent in the searched literature, the general principles apply. The selection of an appropriate CDA is critical and depends on the functional group present in the analyte. ethernet.edu.et For amines, a wide variety of CDAs are available. ethernet.edu.et The resulting diastereomers can then be analyzed to determine the enantiomeric excess of the original compound. wiley-vch.de

The choice of a derivatizing agent is a critical aspect of method development. Comparative studies are often conducted to evaluate the performance of different agents in terms of reaction efficiency, derivative stability, and analytical sensitivity. nih.govresearchgate.netmdpi.com

For instance, a study comparing aniline and 3-nitrophenylhydrazine (B1228671) (3-NPH) for the derivatization of carboxylic acids found that 3-NPH provided nearly 100% derivatization efficiency, while aniline's efficiency was variable. nih.gov In the context of amine analysis, various reagents have been compared. For example, a study on catecholamines and amino acids compared four different derivatizing reagents and found that some, like TMPy and FMP-10, led to general increases in signal-to-noise ratios, while others showed more specific enhancements for certain analytes. mdpi.com

Factors to consider when selecting a derivatizing agent include the reactivity with the target functional group, the stability of the resulting derivative, and the analytical technique being used. researchgate.netscience.gov For GC-MS, agents that produce volatile and thermally stable derivatives with characteristic mass spectral fragmentation are preferred. nih.govnih.gov

Table 2: Comparison of Derivatizing Agents for Amines and Related Compounds

Derivatizing AgentAnalyte TypeKey FindingsReference
Acetyl, Propionyl, TrifluoroacetylPhenethylaminesTrifluoroacetyl derivatives provided more fragment ions for individualization. nih.gov
Perfluoroalkyl amides3,4-MDMAShowed lower GC retention and unique mass spectral fragments. nih.govresearchgate.net
Aniline vs. 3-Nitrophenylhydrazine (3-NPH)Carboxylic Acids3-NPH showed higher and more consistent derivatization efficiency. nih.gov
TMPy, DPP-TFB, FMP-10, TPPCatecholamines, Amino AcidsTMPy and FMP-10 gave general signal increases; DPP and TPP were more specific. mdpi.com

This table provides examples of comparative studies on derivatizing agents for amines and other relevant compound classes.

Precursor and Intermediate Chemistry

This compound serves as a key precursor and intermediate in the synthesis of a variety of more complex molecules. ontosight.aiontosight.ai Its chemical structure, featuring an amino group and a substituted benzene (B151609) ring, allows for a range of chemical transformations.

It is used in the production of dyes and pigments, where the aniline moiety can be diazotized and coupled to form azo compounds, which are often highly colored. ontosight.ai In the pharmaceutical industry, it can be a building block for the synthesis of bioactive molecules. ontosight.ai For example, it is used to produce 8-methoxy-7-methylalloxazine. fishersci.se

The reactivity of the amino group allows for reactions such as acylation, alkylation, and the formation of Schiff bases. The aromatic ring can undergo further electrophilic substitution reactions, although the positions of substitution will be directed by the existing methoxy (B1213986), methyl, and amino (or derivatized amino) groups. The interplay of these functional groups makes this compound a versatile synthon in organic chemistry.

Synthesis of N-methylated derivatives

The N-methylation of aromatic amines is a fundamental transformation in organic synthesis. While specific studies detailing the N-methylation of this compound are not prevalent, established methods for the methylation of analogous anilines can be applied. These methods include catalytic methylation using C1 sources like methanol or the use of methylating agents such as methyl carbonates.

One advanced approach involves the use of transition-metal catalysts. For instance, iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have been shown to effectively catalyze the N-methylation of anilines with methanol. This process typically requires a base, such as cesium carbonate, and is carried out at elevated temperatures. The reaction proceeds with high selectivity for the mono-N-methylated product.

Another selective method employs methyl carbonates, such as dimethyl carbonate (DMC), in the presence of a solid catalyst like NaY faujasite, a type of zeolite. This method is noted for its high chemoselectivity towards the amino group, even in the presence of other nucleophilic functionalities, and avoids the use of harsh or toxic reagents.

The following table summarizes representative conditions for the N-methylation of anilines, which are applicable to this compound.

Table 1: Synthetic Methods for N-Methylation of Anilines

Methylating Agent Catalyst / Promoter Base Solvent Temperature Remarks
Methanol Iridium(I)-NHC Complex Cs₂CO₃ Methanol ~110-150°C High selectivity for mono-methylation.

Formation of Alloxazine (B1666890) Derivatives

This compound serves as a key intermediate in the synthesis of substituted alloxazines. Specifically, it is used to produce 8-methoxy-7-methylalloxazine. researchgate.netontosight.ai Alloxazines are a class of heterocyclic compounds based on the benzo[g]pteridine-2,4(1H,3H)-dione structure. The general and most common synthesis of alloxazines involves the acid-catalyzed condensation of a substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, typically alloxan (B1665706) or its hydrate.

In the case of this compound, which is an o-phenylenediamine derivative (1,2-diaminobenzene skeleton), the reaction proceeds by the condensation of its two amino groups with the ketone functionalities of alloxan. This reaction forms the central pyrazine (B50134) ring of the alloxazine core. The reaction is typically carried out in an aqueous or alcoholic medium, often with the addition of an acid catalyst, and proceeds at room temperature or with gentle heating. researchgate.net

The reaction pathway is a straightforward condensation-cyclization, as depicted below:

Reaction of this compound with Alloxan to form 8-Methoxy-7-methylalloxazine.

The following table outlines the reactants and general conditions for the synthesis of alloxazine derivatives from o-phenylenediamines.

Table 2: Synthesis of Alloxazine Derivatives

Reactant 1 Reactant 2 Solvent Conditions Product

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Methoxy-4-methylaniline and its Derivatives

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, it provides detailed information about the molecular framework.

The ¹H NMR spectrum of this compound provides a clear map of the different proton environments in the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the amino group protons, the methoxy (B1213986) group protons, and the methyl group protons.

The aromatic region typically displays signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns are dictated by their position relative to the electron-donating amino and methoxy groups and the weakly donating methyl group. The methoxy group (-OCH₃) protons typically appear as a sharp singlet, as do the protons of the methyl group (-CH₃) attached to the ring. The amino (-NH₂) protons can appear as a broad singlet, and their chemical shift can be variable.

The electron-donating nature of the methoxy group increases the electron density at the ortho and para positions of the aromatic ring, leading to greater shielding and an upfield shift (lower ppm) for the corresponding protons. stackexchange.com Similarly, the amino group also strongly shields the ortho and para protons.

Table 1: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H~6.6-6.8Multiplet (m)3H
Amino (-NH₂)~3.5Broad Singlet (br s)2H
Methoxy (-OCH₃)~3.8Singlet (s)3H
Methyl (-CH₃)~2.2Singlet (s)3H

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

In derivatives such as N-methylated anilines, an additional signal corresponding to the N-methyl protons would appear. For example, in N,N,3-trimethylaniline, the N-dimethyl protons appear as a singlet around 2.93 ppm, while the ring methyl protons are found at 2.32 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. ucl.ac.uk Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum will show eight distinct peaks corresponding to the eight carbon atoms in the molecule.

The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbons directly attached to the oxygen of the methoxy group and the nitrogen of the amino group are significantly affected, appearing at characteristic downfield positions. Quaternary carbons (those not bonded to any hydrogens) often show weaker signals. ucl.ac.uk The carbons of the methoxy and methyl groups appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-NH₂~137.9
C-OCH₃~148.9
C-CH₃~121.5
Aromatic C-H~118.0
Aromatic C-H~113.1
Aromatic C-H~109.2
-OCH₃~55.1
-CH₃~16.8

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used. Assignments are approximate based on typical substituent effects.

Infrared (IR) and Raman Spectroscopy Investigations

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," with specific peaks corresponding to the stretching and bending of different chemical bonds. researchgate.net

The IR and Raman spectra of this compound display characteristic bands that confirm the presence of its key functional groups. jmchemsci.com

N-H Vibrations : The amino group (-NH₂) is identified by symmetric and asymmetric stretching vibrations, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region in the IR spectrum. researchgate.net An N-H bending vibration is also expected around 1600-1650 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appears just below 3000 cm⁻¹. scielo.org.za

C-O Stretching : The strong C-O stretching vibration of the methoxy group is a prominent feature, typically found in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. researchgate.net

Aromatic C=C Vibrations : Stretching vibrations of the benzene ring carbon-carbon double bonds appear in the 1450-1600 cm⁻¹ region. jmchemsci.com

Computational studies using Density Functional Theory (DFT) can be employed to calculate theoretical vibrational frequencies, which aid in the precise assignment of the observed experimental bands. longdom.orgepstem.netresearchgate.net

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode Assignment
3430, 3350N-H asymmetric and symmetric stretching
3050-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching (-CH₃, -OCH₃)
1620N-H bending
1500-1600Aromatic C=C stretching
1250Aromatic C-O asymmetric stretching
1040Aromatic C-O symmetric stretching

Note: Values are approximate and based on typical ranges for the assigned functional groups.

The combination of observed vibrational modes provides strong evidence for the molecular structure of this compound. The presence of two distinct N-H stretching bands confirms a primary amine (-NH₂). researchgate.net The sharp bands corresponding to aliphatic C-H stretching, coupled with the strong C-O stretching bands, confirm the presence of both methyl and methoxy groups. scielo.org.zaresearchgate.net Finally, the pattern of peaks in the aromatic C-H and C=C stretching regions is characteristic of a substituted benzene ring. jmchemsci.com Together, the IR and Raman data align perfectly with the proposed structure.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum of this compound corresponds to its molecular weight, which is approximately 137.18 g/mol . nih.gov

When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and highly characteristic of the molecule's structure. For this compound, common fragmentation pathways include the loss of a methyl radical (CH₃•) from the methoxy group or the aromatic ring, or the loss of a formyl radical (CHO•).

The most intense peak in the spectrum is called the base peak. For this compound, the molecular ion peak is often the base peak, indicating its relative stability. nih.gov Other significant fragments arise from cleavages typical for anilines and anisoles.

Table 4: Key Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Proposed Fragment IdentitySignificance
137[C₈H₁₁NO]⁺Molecular Ion (M⁺)
136[M-H]⁺Loss of a hydrogen atom
122[M-CH₃]⁺Loss of a methyl radical
106[M-CH₃O]⁺ or [M-H-CH₂O]⁺Loss of a methoxy radical or formaldehyde

Note: Fragmentation data is based on typical patterns and publicly available spectral data. nih.gov The analysis of fragment ions, such as the loss of an aniline (B41778) molecule in larger derivatives, helps to piece together the original molecular structure. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique frequently used for the analysis of polar and basic compounds like aromatic amines. d-nb.info In the analysis of this compound, ESI-MS is typically run in the positive ion detection mode due to the basic nature of the amine group, which is readily protonated. acs.orgecut.edu.cn

The primary ion observed in the ESI-MS spectrum of this compound is the protonated molecule, represented as [M+H]⁺. acs.org With a molecular weight of 137.18 g/mol , the expected mass-to-charge ratio (m/z) for this ion is approximately 138.19. The analysis is often performed by dissolving the analyte in a suitable solvent mixture, such as methanol (B129727)/water, sometimes with the addition of an acid like formic acid or acetic acid to facilitate protonation. d-nb.infoacs.org This solution is then infused into the mass spectrometer.

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In this technique, the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID) to produce a characteristic pattern of product ions. acs.org This fragmentation pattern serves as a fingerprint for the molecule, enhancing the specificity of the identification. who.int

Table 1: ESI-MS Parameters for Aromatic Amine Analysis

Click to view table
ParameterTypical Value/ConditionReference
Ionization ModePositive Ion ESI+ ecut.edu.cn
Observed Ion[M+H]⁺ acs.org
Calculated m/z for this compound [M+H]⁺138.19 nih.gov
Solvent SystemMethanol/Water/Acetic Acid (49:49:2, v/v/v) acs.org
Capillary Voltage~4.5 kV d-nb.info
Capillary Temperature~280 °C ecut.edu.cn

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

Differentiating between positional isomers is a significant challenge in analytical chemistry, as isomers often exhibit very similar mass spectra. nih.govfrontiersin.org Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, as it separates compounds based on their physical properties before they enter the mass spectrometer. nist.gov

The isomers of methoxy-methylaniline, such as this compound, 4-Methoxy-3-methylaniline, and 2-Methoxy-5-methylaniline, have identical molecular weights and will produce molecular ions at the same m/z value. ojp.govlcms.cz Their electron ionization (EI) mass spectra may also show similar fragmentation patterns, making differentiation by MS alone difficult. frontiersin.org

However, these isomers possess distinct boiling points and polarities, leading to different retention times on a GC column. The GC component separates the isomers in time before they are individually analyzed by the MS. nih.gov For instance, the separation is achieved on a capillary column, often with a non-polar stationary phase. ojp.gov

In some cases, derivatization is employed to enhance the chromatographic separation and create more unique mass spectral fragmentation patterns. nih.govsigmaaldrich.com Aromatic amines can be acylated or silylated, which alters their volatility and interaction with the GC column, often improving the resolution between isomers. ojp.govsigmaaldrich.com For example, treatment with benzaldehyde (B42025) to form imine derivatives has been shown to effectively separate methylaniline isomers, a technique that could be applied to methoxy-methylaniline isomers. nih.gov

Table 2: Common Isomers of Methoxy-methylaniline

Click to view table
Compound NameMolecular FormulaMolecular Weight (g/mol)Structure
This compoundC₈H₁₁NO137.18this compound Structure
4-Methoxy-3-methylanilineC₈H₁₁NO137.184-Methoxy-3-methylaniline Structure
2-Methoxy-5-methylanilineC₈H₁₁NO137.182-Methoxy-5-methylaniline Structure

UV-Vis Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of an aniline derivative is characterized by absorption bands that arise from π-π* and n-π* transitions. The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring. cdnsciencepub.com

For this compound, both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating groups (EDGs). These groups increase the electron density on the benzene ring, which affects the energy of the molecular orbitals. semanticscholar.org Specifically, EDGs tend to raise the energy of the highest occupied molecular orbital (HOMO), which narrows the HOMO-LUMO gap. semanticscholar.orgresearchgate.net This results in a bathochromic shift (a shift to a longer wavelength) of the primary absorption bands compared to unsubstituted aniline. cdnsciencepub.com

The UV-Vis spectrum of aniline in a non-polar solvent like cyclohexane (B81311) shows a primary absorption band (B-band) around 285 nm. cdnsciencepub.com For substituted anilines like this compound, this band is expected to shift to a longer wavelength. Studies on related compounds, such as o-toluidine (B26562) and o-anisidine, show absorption peaks between 340 and 355 nm, which are assigned to the n-π* transition. researchgate.net A Schiff base synthesized from this compound showed a significant absorption peak, indicating the electronic character of the aniline moiety. researchgate.net Theoretical studies using time-dependent density functional theory (TD-DFT) can predict the electronic transitions and help in the interpretation of the experimental spectra. semanticscholar.orgscielo.org.za

Table 3: UV-Vis Absorption Data for Aniline and Related Compounds

Click to view table
CompoundSolventλmax (nm)Transition TypeReference
AnilineCyclohexane285B-band (π-π) cdnsciencepub.com
o-Toluidine (intercalated)NMP Solution~340-355n-π researchgate.net
o-Anisidine (intercalated)NMP Solution~340-355n-π* researchgate.net
(E)‐N‐(3‐methoxy‐4‐methylphenyl)‐1‐(quinolin‐2‐yl)methanimineCH₃OH/HEPES~370- researchgate.net

Compound Index

Click to view table
Compound Name
This compound
4-Methoxy-3-methylaniline
2-Methoxy-5-methylaniline
Aniline
o-Toluidine
o-Anisidine
Methanol
Water
Acetic Acid
Formic Acid
Benzaldehyde
Cyclohexane
(E)‐N‐(3‐methoxy‐4‐methylphenyl)‐1‐(quinolin‐2‐yl)methanimine

Computational Chemistry and Theoretical Investigations of 3 Methoxy 4 Methylaniline

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its accuracy in predicting the electronic structure of molecules. longdom.org It is frequently used to determine optimized geometries, vibrational frequencies, and various molecular properties. longdom.orgscholarsresearchlibrary.com

The optimization process considers the rotational freedom of the methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups attached to the benzene (B151609) ring. Conformational analysis, a systematic study of the energies of different rotational arrangements (conformers), is crucial for identifying the global minimum energy structure. nih.govsemanticscholar.org The final optimized geometry provides a detailed picture of the molecule's shape.

Table 1: Representative Optimized Geometrical Parameters for 3-Methoxy-4-methylaniline (Hypothetical Data)

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC-C (aromatic)1.39 - 1.41 Å
C-N1.40 Å
C-O1.37 Å
O-CH₃1.43 Å
C-H (aromatic)1.08 Å
N-H1.01 Å
Bond AngleC-C-C (aromatic)119 - 121°
C-C-N120.5°
C-C-O118.5°
Dihedral AngleC-C-O-C~180° (for planar arrangement)

Note: This table contains representative, hypothetical values to illustrate the output of a DFT geometry optimization. Actual values would be derived from specific computational studies.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. rsc.orguni-muenchen.de The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.netresearchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. researchgate.net

Blue Regions : Indicate positive electrostatic potential, electron-poor regions. These areas are favorable for nucleophilic attack. researchgate.net

Green Regions : Represent neutral potential.

For this compound, the MEP map would show regions of high negative potential (red) localized around the electronegative oxygen atom of the methoxy group and the nitrogen atom of the amino group, due to their lone pairs of electrons. researchgate.netnih.gov These sites are the most probable for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. researchgate.net The MEP analysis thus highlights the key reactive sites of the molecule. uni-muenchen.de

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com

HOMO : The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.netwuxiapptec.com A small energy gap implies that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. scispace.com DFT calculations are used to determine the energies of these orbitals. scispace.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would be distributed over the aromatic system. The energy gap provides insight into the charge transfer interactions that can occur within the molecule. scispace.com

Table 2: Representative Frontier Orbital Energies for this compound (Hypothetical Data)

ParameterEnergy (eV)Implication
E(HOMO)-5.25Electron donating capability
E(LUMO)-0.80Electron accepting capability
HOMO-LUMO Gap (ΔE)4.45Chemical reactivity and stability

Note: This table contains hypothetical but realistic values to illustrate FMO analysis. A smaller gap generally correlates with higher reactivity.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). scielo.org.zaepstem.net Calculations are often performed considering solvent effects to better match experimental conditions. scielo.org.za The predicted shifts for this compound can be compared with experimental values to confirm its structure. mdpi.com

IR Spectroscopy : DFT calculations can compute the vibrational frequencies of a molecule. scholarsresearchlibrary.com These theoretical frequencies correspond to the different vibrational modes (stretching, bending, etc.). The calculated harmonic frequencies are often systematically higher than experimental ones, so they are typically multiplied by a scaling factor to improve agreement with experimental FT-IR and Raman spectra. scispace.com This analysis allows for a detailed assignment of the observed spectral bands. scielo.org.za

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. epstem.netresearchgate.net This calculation provides the maximum absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions (e.g., HOMO→LUMO). epstem.net For this compound, TD-DFT can predict the electronic transitions responsible for its absorption in the ultraviolet-visible range.

Table 3: Comparison of Hypothetical Calculated and Experimental Spectroscopic Data

SpectroscopyParameterCalculated ValueExperimental Value
¹³C NMRC-NH₂139.5 ppm~140 ppm
C-OCH₃148.8 ppm~149 ppm
-OCH₃55.4 ppm~56 ppm
IRN-H stretch3450, 3380 cm⁻¹3430, 3350 cm⁻¹
C-O stretch1255 cm⁻¹1245 cm⁻¹
UV-Visλmax295 nm~298 nm

Note: This table presents plausible data to demonstrate the predictive power of computational spectroscopy.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physical properties, respectively. unlp.edu.arresearchgate.net These models are widely used in fields like toxicology and drug discovery to predict the properties of untested chemicals, thereby reducing the need for extensive experimental testing. insilico.euinsilico.eu

In a study focused on developing a QSAR model for the mutagenic potency of aromatic and heteroaromatic amines, this compound was included in the dataset. insilico.eu The model used electrotopological state (E-state) indices, which are descriptors derived from the molecular structure, to predict mutagenicity. insilico.eu Although the research highlighted challenges in creating a broadly predictive model, it provided valuable data on the computational properties of this compound within a predictive framework. insilico.eu Such studies are crucial for regulatory agencies that assess the potential risks of industrial chemicals. insilico.eu

Table 4: QSAR Data for this compound in a Mutagenicity Study

CompoundClassExperimental LogRPredicted LogR
This compoundAniline (B41778)-1.96-2.12

Source: Data extracted from a QSAR study on aromatic amines. insilico.eu LogR refers to the logarithm of mutagenic potency.

Applications in Advanced Chemical Synthesis and Materials Science

Intermediate in Complex Organic Synthesis

3-Methoxy-4-methylaniline serves as a crucial building block in the field of organic chemistry, valued for its role as an intermediate in the synthesis of more complex molecules. ontosight.ai Its structure, featuring an aniline (B41778) core substituted with both a methoxy (B1213986) and a methyl group, provides a versatile platform for constructing intricate molecular architectures. ontosight.ai The amino group allows for a variety of transformations, while the electronic nature of the methoxy and methyl groups influences the reactivity of the aromatic ring.

Synthesis of Pharmaceutical Intermediates

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of pharmaceutical intermediates. ontosight.ai These intermediates are molecules that represent a stage in the construction of a final active pharmaceutical ingredient (API). nordmann.global While specific, direct applications in widely known drugs are not extensively documented in publicly available literature, its derivatives are explored in medicinal chemistry for their potential therapeutic applications. The synthesis of substituted anilines is a common strategy in drug discovery, and this compound provides a scaffold that can be further functionalized to create a diverse range of compounds for biological screening. For instance, related aniline derivatives are used in the synthesis of antihistamines and as precursors for complex pharmaceutical agents. ontosight.ai

Precursor for Biologically Active Molecules

This compound is a direct precursor to specific biologically active molecules. One notable example is its use in the production of 8-methoxy-7-methylalloxazine. thermofisher.com This synthesis is achieved through an electrophilic substitution reaction involving a 2-methoxy-substituted iron complex, followed by an oxidative cyclization that results in the aromatic alloxazine (B1666890) structure. thermofisher.com

Furthermore, the broader class of aniline derivatives is fundamental to the synthesis of a vast array of biologically active compounds, including those with anti-inflammatory and anticancer properties. rsc.org The structural motif of this compound is relevant in the synthesis of complex alkaloids, such as certain carbazole (B46965) alkaloids. For example, a related compound, 2-bromo-4-methoxy-3-methylaniline, is a key intermediate in the total synthesis of the marine natural alkaloids hyellazole (B1251194) and 4-deoxycarbazomycin B. rsc.org This synthesis involves a multi-step process including diazotization, a Japp–Klingemann coupling reaction, and a Fischer indole (B1671886) cyclization. rsc.org

Role in Polymer and Material Design

The distinct chemical features of this compound and its derivatives lend themselves to applications in the design of novel polymers and materials with tailored properties.

Tuning Solubility in Polymer Matrices

The incorporation of specific functional groups into polymer structures is a key strategy for modulating their physical properties, including solubility. While direct studies on this compound's effect on polymer solubility are not widely reported, research on analogous substituted anilines provides insight. The presence of methoxy and methyl groups on an aniline ring can influence the resulting polymer's characteristics. For example, in polyaniline derivatives, such substituents can alter the polymer's morphology and porosity.

Computational and experimental studies on related systems, such as molecularly imprinted polymers, have shown that methoxy groups can participate in the molecular recognition mechanism, influencing the binding affinity and selectivity of the polymer. mdpi.com This suggests that the methoxy group in this compound could be leveraged to tune interactions within a polymer matrix and with solvents, thereby affecting solubility. The N-methylation of a similar compound, 4-methoxy-2-methylaniline (B89876), was noted to reduce solubility in polar solvents due to decreased hydrogen-bonding capability, highlighting the role of the amine group in solubility characteristics.

Applications in Dyes and Industrial Chemicals

Historically and currently, aniline and its derivatives are foundational to the dye industry. ontosight.aiontosight.aiechemi.com this compound is used as an intermediate in the production of various dyes and pigments. ontosight.ai The amine group is readily diazotized and coupled with other aromatic compounds to form azo dyes, which constitute a large and versatile class of colorants. The specific shade and properties of the resulting dye are determined by the substitution pattern on the aniline ring and the nature of the coupling partner.

Beyond dyes, this compound serves as an intermediate for other specialty and industrial chemicals. Related aniline compounds are used in the production of rubber chemicals and as corrosion inhibitors, indicating potential, though less documented, applications for this compound in these areas. ontosight.ai

Catalysis and Reaction Mechanisms

The reactivity of this compound and its derivatives is of interest in the study of reaction mechanisms and catalysis. The interplay of the electron-donating methoxy and methyl groups with the amino group influences its behavior in various chemical transformations.

In the context of catalysis, related substituted anilines have been investigated. For instance, studies on bis(imino)pyridylcobalt complexes for ethylene (B1197577) polymerization have shown that electronic effects, such as the presence of a methoxy group on the N-aryl ring, can impart good thermal stability to the catalyst. mdpi.com

The reaction mechanisms involving aniline derivatives are a subject of detailed study. Nucleophilic aromatic substitution reactions, where an amine is the nucleophile, are often general-base catalysed. The mechanism can involve the formation of a Meisenheimer complex, a key intermediate whose stability and decomposition are influenced by the solvent and the electronic nature of the substituents. The methoxy group on this compound, through its electronic influence, would play a role in the kinetics and thermodynamics of such reactions. Additionally, catalytic systems have been developed for the N-methylation of anilines using lignin (B12514952) as a methyl source, where a LiI/HMimBF₄ system selectively cleaves the C-O bond of methoxy groups. rsc.org This highlights reaction pathways where the methoxy group itself is the reactive site.

Role in Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Substituted anilines, such as this compound, can serve as important starting materials or ligands in these transformations. For instance, in Suzuki cross-coupling reactions, which form carbon-carbon bonds, anilines can be modified to participate in the catalytic cycle. A related compound, 4-bromo-2-methylaniline, has been successfully used in Suzuki coupling reactions with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.gov The reaction of an aryl halide with an arylboronic acid is a common strategy, and the electronic nature of the substituents on the aniline ring can influence the reaction's success.

The methoxy and methyl groups of this compound play a crucial role in modulating its reactivity in such catalytic processes. The methoxy group, being an electron-donating group through resonance, and the methyl group, also electron-donating through induction, increase the electron density on the aromatic ring. This enhanced electron density can affect the oxidative addition step in the palladium catalytic cycle.

Below is a representative table illustrating the potential application of a substituted aniline in a palladium-catalyzed Suzuki cross-coupling reaction, based on findings for structurally similar compounds. nih.gov

Table 1: Illustrative Yields in a Palladium-Catalyzed Suzuki Cross-Coupling Reaction

Entry Aryl Boronic Acid Product Yield (%)
1 Phenylboronic acid 3-Methoxy-4-methyl-N-phenylaniline 85
2 4-Tolylboronic acid 3-Methoxy-4-methyl-N-(4-tolyl)aniline 88
3 4-Methoxyphenylboronic acid N-(4-methoxyphenyl)-3-methoxy-4-methylaniline 92

Note: This data is illustrative and based on typical outcomes for similar Suzuki coupling reactions.

Influence of Substituents on Reaction Yields

The electronic effects of substituents on an aromatic ring are a well-established principle in organic chemistry, dictating the molecule's reactivity and the potential yields of its reactions. viu.ca In this compound, both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. The methoxy group, situated meta to the amino group, exerts a moderate electron-donating resonance effect and an electron-withdrawing inductive effect. viu.ca The methyl group, para to the amino group, is weakly electron-donating through an inductive effect.

The combined influence of these substituents makes the amino group a stronger nucleophile compared to unsubstituted aniline. This enhanced nucleophilicity can be advantageous in reactions where the aniline nitrogen acts as the attacking species. For instance, in acylation or alkylation reactions, the increased electron density on the nitrogen can lead to higher reaction rates and potentially higher yields.

The position of these substituents is also critical. A methoxy group at the para position to a reacting center generally has a more pronounced electron-donating effect due to resonance, which can significantly influence reaction outcomes compared to a meta-positioned methoxy group. acs.org In the case of this compound, the interplay of the meta-methoxy and para-methyl groups provides a unique electronic environment that can be exploited in synthesis.

The following table demonstrates the hypothetical influence of different substituent patterns on the yield of a generic electrophilic substitution reaction on the aniline ring, highlighting the role of electron-donating groups.

Table 2: Hypothetical Yields of Electrophilic Aromatic Substitution Based on Substituent Effects

Aniline Derivative Substituents Predicted Relative Yield
Aniline None Base
4-Methylaniline p-CH₃ Higher
3-Methoxyaniline m-OCH₃ Higher
This compound m-OCH₃, p-CH₃ Highest

Note: This table is a qualitative representation based on established principles of substituent electronic effects.

Biological Activity and Mechanistic Research on 3 Methoxy 4 Methylaniline Derivatives

Pharmacological Relevance and Drug Development

Precursor for Pharmaceutical Compounds

3-Methoxy-4-methylaniline, a derivative of aniline (B41778), serves as a crucial intermediate in the synthesis of various organic molecules, including those with significant value in the pharmaceutical industry. ontosight.ai Its chemical structure, featuring an amino group, a methoxy (B1213986) group, and a methyl group on a benzene (B151609) ring, provides a versatile scaffold for creating more complex compounds. ontosight.ai The synthesis of this aniline derivative can be achieved through methods such as the reduction of corresponding nitroaromatic compounds. ontosight.aichemicalbook.com

Its role as a precursor is particularly notable in the development of N-phenylbenzamide derivatives, which have shown promising antiviral properties. nih.govnih.gov For instance, the related compound 3-amino-4-methoxybenzoic acid is a key starting material in the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126), a potent anti-Hepatitis B virus (HBV) agent. nih.gov The structural attributes of this compound make it a valuable building block for generating libraries of compounds for drug discovery programs.

Derivatives as Potential Therapeutic Agents

Derivatives of this compound have emerged as a class of compounds with significant potential for therapeutic applications. ontosight.ai Research has primarily focused on their antiviral and anticancer activities. The strategic modification of the this compound core allows for the development of targeted therapies.

The versatility of this compound as a scaffold is evident in its use to create kinase inhibitors, which are crucial in cancer therapy for targeting specific signaling pathways, and anticonvulsant agents. The structural flexibility allows for modular modifications, enabling the synthesis of derivatives with optimized pharmacological profiles for various diseases.

Antitumor Activity of Related Quinoline (B57606) Derivatives

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antitumor effects. While direct studies on quinoline derivatives of this compound are not extensively detailed in the provided results, the antitumor potential of structurally related methoxy-substituted quinolines is well-documented, suggesting a promising area for future research.

Several studies have highlighted the anticancer properties of various quinoline derivatives:

Fused tetracyclic quinolines have been shown to intercalate DNA and induce topoisomerase II dependent DNA cleavage, exhibiting potent antitumor activities in vitro and in vivo. nih.gov

Pyrano[3,2-c]quinoline analogues have demonstrated promising results against inflammation and cancer, with their activity being influenced by the substitution pattern on the aryl ring. nih.gov

Quinoline-indole derivatives have been synthesized, with compounds like 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline showing potent inhibitory activity against gastric, colon, and esophageal cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase. sioc-journal.cn

Benzo[h]quinoline derivatives have been investigated for their ability to impede cell proliferation, with some compounds showing strong activity against melanoma. researchcommons.org

A rationally designed indole (B1671886) quinoline alkaloid derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, exhibited significant cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. acs.org

The antitumor mechanism of these quinoline derivatives often involves targeting key cellular processes such as DNA replication and cell division. For example, some derivatives function as topoisomerase inhibitors, while others modulate kinase activity. nih.govacs.org

Table 1: Antitumor Activity of Selected Methoxy-Substituted Quinoline Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 / ActivityMechanism of ActionReference(s)
2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b)MGC-803 (Gastric)0.58 µmol/LInduces apoptosis, G2/M phase arrest sioc-journal.cn
2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b)HCT-116 (Colon)0.68 µmol/LInduces apoptosis, G2/M phase arrest sioc-journal.cn
2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b)Kyse450 (Esophageal)0.59 µmol/LInduces apoptosis, G2/M phase arrest sioc-journal.cn
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (49)HCT116 (Colorectal)0.35 µMModulates PI3K/AKT/mTOR pathway, induces apoptosis, G2/M arrest acs.org
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (49)Caco-2 (Colorectal)0.54 µMModulates PI3K/AKT/mTOR pathway, induces apoptosis, G2/M arrest acs.org

Antiviral Activity (e.g., Anti-HBV) of N-phenylbenzamide Derivatives

N-phenylbenzamide derivatives originating from precursors related to this compound have demonstrated significant antiviral activity, particularly against the Hepatitis B virus (HBV). nih.govnih.gov These derivatives have also shown efficacy against other viruses like Enterovirus 71 (EV71). nih.gov

A notable example is the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523). nih.govnih.gov This compound has shown potent anti-HBV activity in both in vitro and in vivo models. nih.govnih.gov A key finding is its effectiveness against both wild-type HBV and drug-resistant strains, which is a significant advantage over some existing therapies like lamivudine. nih.govnih.gov The primary mechanism of action for the anti-HBV effect of IMB-0523 is believed to be the upregulation of the intracellular levels of Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G (APOBEC3G). nih.govnih.govmednexus.org APOBEC3G is a host defense factor known to inhibit HBV replication. nih.gov

Furthermore, the strategic alkylation of the amine group on the benzene ring in these derivatives contributes to their metabolic stability, enhancing their potential as viable drug candidates. nih.gov

Table 2: Anti-HBV Activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)

Virus StrainIMB-0523 IC50Lamivudine (3TC) IC50Reference(s)
Wild-type HBV1.99 µM7.37 µM nih.govnih.gov
Drug-resistant HBV3.30 µM>440 µM nih.govnih.gov

Beyond HBV, other N-phenylbenzamide derivatives have been synthesized and tested against EV71, with some compounds showing activity at low micromolar concentrations. nih.gov

Enzyme Interaction and Modulation

Interaction with Cytochrome P450 Enzymes

The metabolism of xenobiotics, including pharmaceutical compounds, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. vu.lt The interaction of this compound derivatives with these enzymes is a critical factor in their pharmacokinetic profile and potential for drug-drug interactions.

The presence of a methoxy group in these derivatives suggests that O-demethylation is a likely metabolic pathway, a common reaction catalyzed by CYP enzymes. nih.gov Studies on methoxyflavones have shown that CYP1A1, CYP1A2, and CYP1B1 are particularly active in O-demethylation reactions. nih.gov The specific CYP isoforms involved in the metabolism of this compound derivatives would determine their rate of clearance and potential for interactions with other drugs metabolized by the same enzymes. vu.lt For example, inhibition of CYP enzymes can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of toxicity. beilstein-journals.org

Conversely, modifications to the parent structure can be made to improve metabolic stability. For instance, the alkylation of the amine group in N-phenylbenzamide derivatives was found to result in compounds that are more metabolically stable. nih.gov This stability is a desirable characteristic in drug development as it can lead to a more predictable pharmacokinetic profile. google.com Understanding the interaction with CYP enzymes is therefore essential for optimizing the design of new therapeutic agents based on the this compound scaffold.

Effects on Enzyme Activity and Specificity

The biological activity of this compound derivatives is often linked to their ability to interact with and modulate the function of specific enzymes. The electronic properties conferred by the methoxy and methyl groups on the aromatic ring can influence the binding affinity and specificity of these compounds for their molecular targets .

Research into compounds structurally related to this compound has revealed significant enzyme-inhibiting capabilities. For instance, derivatives of 2-chloro-3-methoxy-4-methylaniline (B6211055) have been investigated for their potential as enzyme inhibitors smolecule.com. Similarly, 4-methoxy-2-methylaniline (B89876) has been identified as a compound that can act as an enzyme inhibitor, with its substituents playing a key role in its interaction with enzyme active sites .

One of the key areas of investigation for aniline derivatives has been in the field of oncology, particularly in the inhibition of protein tyrosine kinases, which are crucial for cell proliferation and survival nih.gov. A study on a series of 3-methylquinoxaline-2(1H)-one and 3-methylquinoxaline-2-thiol (B109401) derivatives, which can be considered complex aniline derivatives, demonstrated a significant inhibitory effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.gov. Several of these compounds exhibited inhibitory concentrations (IC50) in the low micromolar range, comparable to the established anticancer drug sorafenib (B1663141) nih.gov.

Table 1: VEGFR-2 Inhibitory Activity of Selected 3-Methylquinoxaline Derivatives

Compound VEGFR-2 IC50 (µM)
11b 5.4
11f 4.1
11g 3.2
12e 3.5
12f 4.6
12g 2.9
12k 3.9
Sorafenib 0.00307

This table presents the in vitro VEGFR-2 inhibitory activity of selected compounds from a study on 3-methylquinoxaline derivatives. The data highlights their potential as enzyme inhibitors. nih.gov

Furthermore, investigations into other structurally related molecules, such as benzoylbenzophenone thiosemicarbazone analogues, have shown potent inhibition of enzymes like cathepsin L, a cysteine protease involved in cancer progression nih.gov. This underscores the potential for aniline derivatives to be tailored for specific enzyme targets.

Cellular and Molecular Effects

The biological impact of this compound derivatives extends to the cellular level, influencing fundamental processes such as signaling pathways, cell proliferation, and programmed cell death (apoptosis).

Derivatives containing the methoxyaniline moiety have been shown to modulate critical intracellular signaling pathways implicated in cancer and other diseases. A notable example is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently dysregulated in colorectal cancer acs.org. A synthesized derivative of neocryptolepine (B1663133), 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated its cytotoxic effects on colorectal cancer cells by modulating this very pathway acs.org. The PI3K/AKT/mTOR pathway governs essential cellular activities, including proliferation, apoptosis, and metastasis acs.org.

Research has also pointed towards the ability of certain anticancer agents to simultaneously target multiple pathways. For instance, some novel compounds have shown efficacy by modulating both histone deacetylase (HDAC) and PI3K pathways arabjchem.org. Additionally, the knockdown of the m6A RNA modification regulator METTL3 in some cancer cells has been shown to modulate signaling pathways such as CDKN1A/EMT and m6A-bax/caspase-9/-3/-8, which can impact cell proliferation and drug sensitivity nih.gov. The ability of m6A regulators to influence various signaling cascades highlights a complex layer of regulation that could potentially be targeted by small molecules like this compound derivatives nih.gov.

A significant body of research has focused on the anti-proliferative and pro-apoptotic effects of aniline derivatives. Apoptosis is a controlled process of cell death that is essential for normal tissue development and is often dysregulated in cancer ljmu.ac.uk.

Studies on 3-methylquinoxaline derivatives have identified compounds with promising cytotoxic activities against human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) nih.gov. One of the most potent compounds, 11e , was found to induce apoptosis in HepG-2 cells at a rate significantly higher than in control cells. This was accompanied by an arrest of the cell cycle at the G2/M phase, preventing the cells from dividing nih.gov.

The mechanism of apoptosis induction by compound 11e was further elucidated through Western blot analysis, which revealed a significant increase in the levels of pro-apoptotic proteins, including caspase-3, caspase-9, and BAX. Concurrently, a marked decrease in the level of the anti-apoptotic protein Bcl-2 was observed nih.gov. This shift in the balance of pro- and anti-apoptotic proteins is a hallmark of the intrinsic pathway of apoptosis.

Table 2: Apoptotic Effects of Compound 11e on HepG2 Cells

Treatment Early Apoptosis (%) Late Apoptosis (%) Total Apoptosis (%)
Control 9.58 0.13 9.71
Compound 11e (2.1 µM) 48.87 0.27 49.14

This table summarizes the results of an Annexin-V/propidium iodide staining assay, showing a significant increase in apoptosis in HepG2 cells treated with compound 11e. nih.gov

Similarly, a synthetic chalcone (B49325) derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, has been reported to cause cell cycle arrest and apoptosis in prostate cancer cells ljmu.ac.uk. Furthermore, a neocryptolepine derivative, compound 49 , not only induced apoptosis but also arrested the cell cycle at the G2/M phase in colorectal cancer cells in a concentration-dependent manner acs.org.

Table 3: Cell Cycle Arrest Induced by Compound 49 in Colorectal Cancer Cells

Cell Line Treatment (µM) G2/M Phase Cells (%)
HCT116 0 15.21
0.2 45.32
0.4 82.53
Caco-2 0 23.22
0.2 58.91
0.4 86.48

This table shows the dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle after treatment with compound 49 for 24 hours. acs.org

Biological Transformations and Metabolite Studies

Aniline derivatives can undergo various metabolic transformations, primarily through phase I and phase II reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups, while phase II reactions conjugate the molecule with endogenous substances to increase water solubility and facilitate excretion researchgate.net.

For compounds like 4-methoxy-2-methylaniline, metabolic pathways can include oxidation to form quinones or nitroso compounds, reduction to other amine derivatives, and electrophilic aromatic substitution . These transformations can lead to the formation of active metabolites that may have different biological effects than the parent compound .

A well-studied example of the metabolism of a related class of compounds is that of synthetic cathinones. The metabolism of 4-methylmethcathinone (4-MMC), for instance, involves several major biotransformation routes:

Oxidative N-demethylation: Removal of the methyl group from the nitrogen atom.

Oxidation of the 4-methyl group: The methyl group on the aromatic ring is oxidized.

Carbonyl reduction: The keto group is reduced to a hydroxyl group. researchgate.net

These pathways can also occur in combination, leading to a variety of secondary metabolites researchgate.net. Similarly, drugs with alkylamino moieties, such as tricyclic antidepressants, commonly undergo metabolic N-dealkylation and N-oxidation, which can produce equiactive or inactive metabolites mdpi.com. For example, the tertiary amine antidepressant imipramine (B1671792) is N-demethylated to the active secondary amine metabolite desipramine (B1205290) mdpi.com.

The metabolism of a methoxy-containing compound, 3-methoxy-4-hydroxyphenyl-pyruvate, a metabolite of dihydroxyphenylalanine, has also been investigated. Studies have shown that this keto acid does not undergo the same oxidative rearrangement as its non-methoxylated counterpart, indicating that the methoxy group can significantly alter metabolic pathways nih.gov.

Many derivatives of this compound are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. It is well-established that enantiomers can exhibit different pharmacological and toxicological properties mdpi.com. This difference often stems from enantioselective metabolism, where one enantiomer is metabolized at a different rate or through a different pathway than the other researchgate.net.

Research on synthetic cathinones such as pentedrone (B609907) and methylone has provided clear evidence of enantioselective metabolism. Studies using human liver microsomes and hepatocyte-like cells have shown that the enantiomers of these compounds have distinct and preferential metabolic routes researchgate.net. For instance, R-(+)-methylone and R-(-)-pentedrone were found to be the more extensively metabolized enantiomers researchgate.net. This can result in different concentrations of the parent drug and its metabolites, leading to varied biological effects researchgate.net.

The enantioselectivity of metabolism is also evident in other classes of drugs. For example, S-norfluoxetine, the active metabolite of the antidepressant fluoxetine, is about twenty times more potent at inhibiting serotonin (B10506) reuptake than its R-enantiomer mdpi.com. This highlights the critical importance of considering stereochemistry in drug design and development. The enzymatic processes responsible for metabolism are often stereospecific, leading to these observed differences in the metabolic fate of enantiomers mdpi.comresearchgate.net.

Environmental Fate and Ecotoxicological Considerations

Environmental Behavior and Degradation Pathways

The environmental persistence and degradation of 3-Methoxy-4-methylaniline are governed by a combination of abiotic and biotic processes. The fate of chemicals in the environment depends on a variety of chemical, physical, and biological interactions. epa.gov For aromatic amines, key degradation pathways include reactions in water, soil, and the atmosphere. imrpress.comnih.gov

Photolysis and hydrolysis are significant abiotic degradation processes for many organic pollutants in aqueous environments. researchgate.net

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is pH-dependent. researchgate.net Aromatic amines are generally considered to be hydrolytically stable under neutral pH conditions. However, the rate of hydrolysis can increase under acidic or alkaline conditions. researchgate.net Specific data on the hydrolysis of this compound is limited, but like other anilines, significant hydrolysis is not expected to be a primary degradation pathway under typical environmental pH conditions (pH 4-9). fao.org

In the atmosphere and in aquatic environments, aromatic amines can be degraded through oxidation by photochemically generated free radicals, most notably the hydroxyl radical (•OH). epa.govchemsrc.com This is often a primary degradation pathway for organic compounds in the atmosphere. The reaction of hydroxyl radicals with aromatic compounds is typically rapid and leads to the formation of various transformation products. chemsrc.com

The methoxy (B1213986) and methyl groups on the aniline (B41778) ring are electron-donating, which activates the ring and likely increases its reactivity towards electrophilic attack by free radicals. The oxidation of substituted anilines can proceed via complex mechanisms, potentially leading to the formation of phenoxyl radicals, ring-opened products, or polymerization into humic-like substances. rsc.orgacs.org Studies on similar compounds, such as N,N-dimethylanilines, in the presence of oxygen and catalysts show that oxidation is a viable degradation route. acs.org The antioxidant properties observed in some complex aniline derivatives also point to their reactivity with free radicals. medcraveonline.com

Soil Mobility and Binding to Organic Matter

The mobility of this compound in soil is influenced by its tendency to adsorb to soil particles, particularly soil organic matter and clay minerals. Due to their relatively high solubility in water, aromatic amines can permeate through soil and potentially contaminate groundwater. imrpress.com The amine functional group can become protonated under environmental pH conditions, forming a cation that can strongly bind to negatively charged sites on soil colloids.

The interaction with soil organic matter is a key factor regulating the fate of many organic pollutants. usgs.gov Organic matter can bind organic chemicals, reducing their mobility and bioavailability. usgs.gov The n-octanol/water partition coefficient (Kow) is often used as an indicator of a chemical's tendency to partition into organic matter. A higher Kow value suggests stronger binding and lower mobility. While experimental data on the soil sorption coefficient (Koc) for this compound is not available, its chemical structure suggests it will have moderate affinity for soil organic matter.

Bioaccumulation Potential and Partition Coefficients

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its n-octanol/water partition coefficient (log Kow or log P). pjoes.com This value describes the hydrophobicity of a compound; higher log Kow values indicate a greater potential for bioaccumulation in the fatty tissues of organisms. pjoes.com

For this compound, a calculated XLogP3 value of 2.1 is reported. echemi.com This value suggests a moderate potential for bioaccumulation. However, it is important to note that bioaccumulation also depends on the organism's ability to metabolize and excrete the substance. epa.gov Safety Data Sheets for the compound often state that no data is available for its bioaccumulation potential. fishersci.comcymitquimica.com The hydrophobic potential of chemicals is considered a major driving force for their uptake in aquatic species. pjoes.com

Table 1: Physicochemical Properties and Identifiers for this compound

Property Value Source
Molecular Formula C₈H₁₁NO ontosight.ai
Molecular Weight 137.18 g/mol echemi.com
CAS Number 16452-01-0 sigmaaldrich.com
Melting Point 56.5 °C echemi.com
Boiling Point 251 °C echemi.com
Water Solubility < 1 mg/mL at 15 °C echemi.com

| log P (XLogP3) | 2.1 | echemi.com |

Environmental Impact Assessment of Aromatic Amines

Aromatic amines as a class are of significant environmental concern. imrpress.comnih.gov They are introduced into the environment from various industrial activities, including the manufacturing of dyes, pesticides, polymers, and pharmaceuticals. imrpress.comresearchgate.net Their presence in wastewater, soil, and the atmosphere poses risks to ecosystems and human health. imrpress.comnih.gov

Many aromatic amines are known to be toxic, and some are classified as mutagenic and carcinogenic. imrpress.comcanada.ca The toxicity can vary significantly depending on the specific structure and substituents on the molecule. imrpress.com Due to their potential to cause harm even at low concentrations, the release of aromatic amines into the environment is a critical issue. imrpress.com Environmental risk assessments for this group of chemicals focus on their persistence, potential for long-range transport, bioaccumulation, and toxicity to aquatic and terrestrial organisms. canada.ca Regulatory bodies use these assessments to determine if these substances pose a harmful effect on the environment or its biological diversity. canada.ca

Table 2: Compound Names Mentioned

Compound Name
This compound
Aniline

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The traditional synthesis of anilines often involves multi-step processes, such as the nitration of a benzene (B151609) ring followed by hydrogenation, which can use hazardous reagents like nitric and sulfuric acids. nih.gov Future research is expected to focus on developing more direct, efficient, and environmentally benign synthetic methods.

Key research objectives in this area include:

Green Chemistry Approaches: Investigating synthetic pathways that utilize less hazardous solvents and reagents is a priority. For instance, methods using isatoic anhydride (B1165640) derivatives in adaptable, pH-sensitive reactions at room temperature offer a promising green alternative for producing substituted anilines. researchgate.netnih.gov Another green approach involves generating substituted anilines from benzyl (B1604629) azides, which is efficient and can be scaled up. chemrxiv.orgchemrxiv.org

Catalyst Development: A significant advancement involves the direct amination of benzene derivatives using novel catalysts. Research into cataloreactants like Ni/NiO/ZrO₂ has shown promise for direct amination, although yields and conditions require further optimization. nih.govacs.org Future work could adapt these catalytic systems for the specific synthesis of 3-Methoxy-4-methylaniline, aiming for higher efficiency and milder reaction conditions.

Continuous-Flow Synthesis: Continuous-flow processes offer advantages in scalability, safety, and control over reaction parameters. Adapting and optimizing continuous-flow methods for the production of this compound could lead to more efficient industrial-scale manufacturing.

Table 1: Comparison of Synthetic Methodologies for Aniline (B41778) Derivatives

Methodology Description Potential Advantages for this compound Research Focus
Traditional Synthesis Multi-step process involving nitration of aromatics followed by reduction. ontosight.ainih.gov Established and well-understood. Reducing hazardous waste and improving efficiency.
Green Synthesis from Isatoic Anhydrides Utilizes pH-sensitive cyclization chemistry for a simple, fast, and scalable synthesis at room temperature. researchgate.netnih.gov Environmentally friendly, lower energy consumption, potential for high yields. Adapting the methodology for 3-methoxy-4-methyl precursors.
Direct Catalytic Amination Direct conversion of a benzene derivative to an aniline using a specialized catalyst system (e.g., Ni/NiO/ZrO₂). nih.govacs.org Reduces the number of synthetic steps, atom economy. Designing a selective and highly active catalyst for the specific substitution pattern.
Synthesis from Benzyl Azides A novel method to generate substituted anilines from benzyl azides with an electron-withdrawing group. chemrxiv.orgchemrxiv.org Inexpensive, simple, fast, and efficient at room temperature. Exploring the applicability to precursors of this compound.

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding the reaction mechanisms, identifying transient intermediates, and monitoring reaction kinetics in real-time are crucial for optimizing synthetic processes. Advanced in situ analytical techniques offer powerful tools to achieve this.

Future research should leverage these techniques for this compound:

Electrochemistry-Mass Spectrometry (EC-MS): This coupling technique can monitor electrochemical reactions in real-time, allowing for the detection of short-lived radical cations and oligomeric intermediates during aniline polymerization or synthesis. acs.org Applying EC-MS could provide unprecedented insight into the electrochemical synthesis or degradation pathways of this compound.

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: In situ ATR-FTIR is effective for following the chemical oxidation and polymerization of aniline by monitoring changes in molecular structure. mdpi.com This could be used to study the kinetics of reactions involving this compound, helping to optimize conditions for specific product formation.

Reflection Adsorption Infrared Spectroscopy (RAIRS): RAIRS is a valuable tool for studying the adsorption and reaction of molecules on surfaces, such as catalysts. It has been used to investigate the catalytic surface reactions of aniline. aip.org This technique could elucidate the interaction of this compound with catalyst surfaces, aiding in the development of more efficient heterogeneous catalysts.

Table 2: Advanced In Situ Analytical Techniques for Studying this compound

Technique Principle Potential Application Expected Insights
EC-MS Combines electrochemistry with mass spectrometry to analyze reaction products directly from an electrolyte. acs.org Real-time monitoring of electrochemical synthesis. Identification of fleeting intermediates and reaction byproducts.
ATR-FTIR Measures infrared spectra of a sample in contact with an ATR crystal to follow reactions in situ. mdpi.com Kinetic studies of oxidation or polymerization reactions. Understanding of reaction pathways and rates under various conditions.
RAIRS Measures the infrared spectrum of species adsorbed on a metal surface. aip.org Studying catalyst-substrate interactions during synthesis. Elucidation of adsorption configurations and surface reaction mechanisms.
Surface Plasmon Resonance (SPR) Combined with electrochemistry, it can characterize the growth of thin films on an electrode surface. researchgate.net Analysis of the electropolymerization of this compound. Detailed information on film growth and uniformity.

Integration of Computational Approaches for Rational Design and Prediction

Computational chemistry provides powerful predictive tools for designing novel molecules and optimizing reaction pathways, reducing the need for extensive trial-and-error experimentation.

For this compound, computational approaches can be pivotal:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate reaction mechanisms, predict adsorption energies on catalyst surfaces, and understand the electronic structure of intermediates. nih.govresearchgate.net Such calculations could be used to screen potential catalysts and reaction conditions for the synthesis of this compound, guiding experimental efforts toward the most promising options. acs.org

Rational Design of Derivatives: Quantum mechanical calculations can predict the properties of new aniline derivatives. acs.org This approach can be used to rationally design derivatives of this compound with enhanced properties, such as improved biological activity or specific optical characteristics for materials science applications. researchgate.net For example, DFT has been used to design aniline-based conducting polymers with enhanced sensitivity for biosensors. researchgate.net

Predictive Toxicology: While outside the direct scope of this section, it's worth noting that computational models are increasingly used to predict the potential toxicity of chemical compounds, which can guide the design of safer alternatives. acs.org

Table 3: Computational Methods in this compound Research

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Investigating reaction pathways and catalyst interactions. nih.govresearchgate.net Adsorption energies, reaction thermodynamics, vibrational frequencies.
Quantum Mechanics (QM) Rational design of novel derivatives with desired properties. acs.orgresearchgate.net Electronic properties, conformational analysis, hyperpolarizabilities.
Molecular Docking Predicting binding affinity and mode of interaction with biological targets. bohrium.comanalis.com.my Binding scores, identification of key interacting residues.

Further Elucidation of Biological Mechanisms and Target Identification

While this compound is a known intermediate in pharmaceuticals, its own biological activities and mechanisms of action are not fully understood. ontosight.ai Research into related methoxy-aniline compounds suggests a range of potential biological effects. chim.it

Future research should aim for:

Target Deconvolution: Identifying the specific molecular targets (e.g., enzymes, receptors) with which this compound and its metabolites interact is a critical step. This knowledge is fundamental to understanding its pharmacological or toxicological profile.

Mechanism of Action Studies: Once targets are identified, detailed studies are needed to elucidate the precise mechanism of action. This includes understanding how binding to a target alters its function and downstream cellular signaling pathways.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of structurally related analogues can help to establish clear SARs. frontiersin.org This involves systematically modifying the structure of this compound to determine how changes in the methoxy (B1213986), methyl, and amino groups affect its biological activity, providing a roadmap for the design of more potent and selective compounds.

Development of New Applications in Emerging Fields

Beyond its traditional use as a chemical intermediate, the unique electronic properties imparted by the methoxy and methyl substituents make this compound a candidate for advanced applications. researchgate.netsci-hub.se

Promising areas for future development include:

Conducting Polymers and Organic Electronics: Aniline and its derivatives are key monomers for producing polyanilines, a class of conducting polymers with applications in sensors, electrochromic devices, and antistatic coatings. nih.gov Research into the polymerization of this compound could lead to new polymers with tailored electronic properties, potentially enhancing sensitivity and stability in applications like wearable biosensors. researchgate.net

Nonlinear Optical (NLO) Materials: Aniline derivatives can exhibit significant NLO properties, which are valuable for applications in optical limiting and other photonic technologies. bohrium.com The specific substitution pattern of this compound could be conducive to creating materials with a strong NLO response.

Advanced Materials Synthesis: The compound can serve as a building block for more complex molecules and materials. For example, it can be used in the synthesis of carbazole (B46965) alkaloids, which have diverse biological activities and are of interest in medicinal chemistry. researchgate.netrsc.org

Table 4: Potential Applications of this compound in Emerging Fields

Emerging Field Potential Role of this compound Rationale
Conducting Polymers Monomer for the synthesis of novel polyanilines. The substituents can tune the electronic properties, solubility, and processability of the resulting polymer for sensor applications. researchgate.netnih.gov
Nonlinear Optics Precursor for materials with third-order NLO properties. The π-conjugated system and donor-acceptor character of aniline derivatives are known to enhance NLO response. sci-hub.sebohrium.com
Medicinal Chemistry A scaffold for the synthesis of bioactive molecules like carbazole derivatives. Serves as a key intermediate for complex heterocyclic compounds with potential therapeutic applications. researchgate.netrsc.org
Materials Science Building block for functional dyes and pigments. The chromophoric aniline structure can be modified to create materials with specific light-absorbing or emitting properties. ontosight.ai

Q & A

Basic: What safety protocols are critical when handling 3-Methoxy-4-methylaniline in laboratory settings?

Answer:

  • Ventilation: Use fume hoods or work in well-ventilated areas to avoid inhalation of vapors/dust .
  • PPE: Wear nitrile or neoprene gloves (tested to EN 374 or equivalent standards), lab coats, and safety goggles. Glove thickness (≥0.4 mm) and chemical resistance should align with exposure duration .
  • Hygiene: Wash hands thoroughly post-handling and apply non-perfumed moisturizers to mitigate skin irritation .
  • First Aid: For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Basic: How can researchers verify the purity of this compound before experimental use?

Answer:

  • Chromatography: Use HPLC or GC-MS with a polar stationary phase (e.g., ZORBAX Eclipse Plus C18) to assess purity. Compare retention times with reference standards .
  • Spectroscopy: Confirm structural integrity via FT-IR (amine N-H stretch ~3400 cm⁻¹) and ¹H NMR (methoxy singlet δ ~3.8 ppm, aromatic protons δ 6.5–7.0 ppm) .
  • Melting Point: Compare observed mp with literature values (e.g., 62–64°C for analogous methoxy-substituted anilines) .

Advanced: What strategies resolve contradictory spectral data during structural elucidation of this compound derivatives?

Answer:

  • Cross-Validation: Combine multiple techniques (e.g., 2D NMR, high-resolution MS) to confirm assignments. For example, use HSQC to resolve overlapping aromatic signals .
  • Computational Modeling: Optimize geometry via DFT (B3LYP/6-31G*) and simulate NMR shifts using software like ACD/Labs to compare with experimental data .
  • Crystallography: If crystalline, obtain X-ray diffraction data to unambiguously confirm substituent positions .

Advanced: How can reaction conditions be optimized for synthesizing this compound via reductive amination?

Answer:

  • Catalyst Screening: Test Pd/C, Raney Ni, or transfer hydrogenation systems (e.g., HCOONH₄) under varying pressures (1–5 bar H₂) .
  • Solvent Effects: Compare yields in polar aprotic solvents (DMF, DMSO) vs. alcohols (MeOH, EtOH). Methanol typically enhances solubility of intermediates .
  • Temperature Control: Monitor exothermic reactions (e.g., 40–60°C) to prevent over-reduction or side-product formation .

Advanced: What environmental precautions are mandated for this compound under EU regulations?

Answer:

  • Waste Disposal: Classify as hazardous waste (HP14 ecotoxic) and incinerate at >1000°C with alkali scrubbing to neutralize NOₓ byproducts .
  • Spill Management: Contain using vermiculite or sand, then transfer to sealed containers labeled per Regulation (EC) No 1272/2008 .
  • Reporting: Document accidental releases exceeding 10 kg under Seveso III Directive (2012/18/EU) .

Basic: What analytical methods quantify this compound in complex mixtures?

Answer:

  • UV-Vis Spectroscopy: Use λ_max ~280 nm (methoxy-aromatic transition) with calibration curves (R² >0.99) .
  • Titration: Non-aqueous titration with HClO₄ in glacial acetic acid; endpoint detected potentiometrically .
  • Derivatization: React with dansyl chloride for fluorometric detection (LOD ~0.1 ppm) .

Advanced: How do substituent positions influence the reactivity of this compound in electrophilic substitution?

Answer:

  • Directing Effects: Methoxy (-OCH₃) activates the aromatic ring at ortho/para positions, while methyl (-CH₃) exerts weaker activation. Competitive substitution patterns require regioselective blocking (e.g., Boc protection of NH₂) .
  • Kinetic Studies: Monitor nitration (HNO₃/H₂SO₄) via LC-MS to determine major products (e.g., 5-nitro vs. 6-nitro derivatives) .

Basic: What are the storage requirements for this compound to ensure long-term stability?

Answer:

  • Conditions: Store in amber glass bottles under inert gas (Ar/N₂) at 2–8°C to prevent oxidation .
  • Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via TLC .

Advanced: How can metabolic pathways of this compound be studied in vitro?

Answer:

  • Microsomal Assays: Incubate with rat liver microsomes (1 mg/mL) and NADPH. Analyze metabolites via UPLC-QTOF (e.g., hydroxylation at C5 or O-demethylation) .
  • CYP Inhibition: Screen against CYP isoforms (3A4, 2D6) using fluorogenic substrates to assess enzyme inhibition risks .

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Reactant of Route 1
3-Methoxy-4-methylaniline
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.